molecular formula C20H19FN2O3 B2532041 4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid CAS No. 1024734-21-1

4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid

Cat. No. B2532041
CAS RN: 1024734-21-1
M. Wt: 354.381
InChI Key: FBSQBFGOHFOPDA-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid, also known as F-Ind-But, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indole-2-carboxylic acid and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agent Synthesis

The compound has been studied for its potential in the synthesis of antibacterial agents. For instance, research by Egawa et al. (1984) focused on synthesizing and evaluating the antibacterial activity of related compounds with amino- and/or hydroxy-substituted cyclic amino groups, highlighting their potential as effective antibacterial agents (Egawa et al., 1984).

Molecular Structure and DFT Studies

Ashfaq et al. (2021) conducted single-crystal inspection and Hirshfeld surface investigation along with DFT (Density Functional Theory) studies on a derivative of 4-fluoroaniline, showcasing the compound's molecular structure and its potential applications in various fields (Ashfaq et al., 2021).

Fluorescent Probe for β-Amyloid

A study by Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a similar compound. This has implications in molecular diagnosis of Alzheimer’s disease, demonstrating the compound's usefulness in neurodegenerative disease research (Fa et al., 2015).

Urease Inhibitors

Nazir et al. (2018) explored the synthesis of novel indole-based scaffolds using a similar compound, demonstrating its potential as a potent inhibitor of the urease enzyme. This has significant implications in the field of biochemistry and drug design (Nazir et al., 2018).

NMR Label for Membrane-Bound Peptides

Tkachenko et al. (2014) designed a monofluoro-substituted amino acid, based on a similar structure, as a label for solid-state 19F NMR distance measurements in membrane-bound peptides. This has applications in peptide and protein structural studies (Tkachenko et al., 2014).

Synthesis of Novel Complexes

Research by Ferenc et al. (2017) involved the synthesis and characterization of complexes of a similar compound with various transition metal ions. These studies have implications in the field of material science and coordination chemistry (Ferenc et al., 2017).

properties

IUPAC Name

4-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-7-5-13(6-8-15)19(24)11-18(20(25)26)22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSQBFGOHFOPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(CC(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid

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